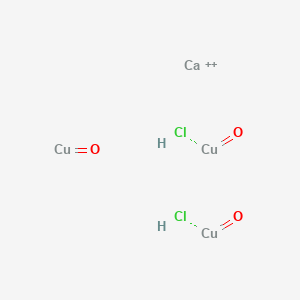
Calcium dichlorotrioxotricuprate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium dichlorotrioxotricuprate(2-) is a complex inorganic compound with the molecular formula CaCl2Cu3H2O3+2. It is known for its unique structure and properties, which make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium dichlorotrioxotricuprate(2-) typically involves the reaction of calcium chloride with copper(II) oxide in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{CaCl}_2 + 3\text{CuO} + \text{Oxidizing Agent} \rightarrow \text{CaCl}_2\text{Cu}_3\text{H}_2\text{O}_3+2 ]
Industrial Production Methods
Industrial production of calcium dichlorotrioxotricuprate(2-) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and precise control of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Calcium dichlorotrioxotricuprate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state copper compounds, while reduction may yield lower oxidation state copper compounds .
Scientific Research Applications
Calcium dichlorotrioxotricuprate(2-) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as antimicrobial agents.
Industry: It is used in the production of advanced materials and as a component in certain industrial processes
Mechanism of Action
The mechanism by which calcium dichlorotrioxotricuprate(2-) exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. It can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Calcium dichloride: Similar in containing calcium and chlorine but lacks the copper component.
Copper(II) oxide: Contains copper but lacks the calcium and chlorine components.
Calcium ferrate: Contains calcium and has similar oxidation properties but involves iron instead of copper
Uniqueness
Calcium dichlorotrioxotricuprate(2-) is unique due to its specific combination of calcium, chlorine, and copper, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Biological Activity
Overview of Calcium Dichlorotrioxotricuprate(2-)
Calcium dichlorotrioxotricuprate(2-) is a coordination compound that contains calcium and copper in its structure. It is primarily studied for its potential applications in various fields, including biochemistry and materials science.
Antimicrobial Properties
Research indicates that compounds containing copper, such as calcium dichlorotrioxotricuprate(2-), exhibit antimicrobial properties. Copper ions are known to disrupt bacterial cell membranes and interfere with cellular processes, making them effective against a range of pathogens.
Antioxidant Activity
Copper complexes have been shown to possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Enzyme Interaction
Calcium dichlorotrioxotricuprate(2-) may interact with specific enzymes, influencing biochemical pathways. For example, copper is a cofactor for several enzymes involved in critical biological processes, such as superoxide dismutase (SOD), which plays a role in detoxifying superoxide radicals.
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of copper-based compounds against various bacterial strains, demonstrating significant inhibition of growth in pathogens like E. coli and Staphylococcus aureus.
- Antioxidant Research : Research has shown that copper complexes can reduce oxidative stress markers in vitro, suggesting potential therapeutic benefits in oxidative stress-related conditions.
- Enzymatic Activity : Investigations into the role of copper in enzymatic reactions have highlighted its importance in maintaining cellular homeostasis and preventing disease progression.
Data Table: Summary of Biological Activities
Properties
CAS No. |
97592-60-4 |
|---|---|
Molecular Formula |
CaCl2Cu3H2O3+2 |
Molecular Weight |
351.63 g/mol |
IUPAC Name |
calcium;oxocopper;dihydrochloride |
InChI |
InChI=1S/Ca.2ClH.3Cu.3O/h;2*1H;;;;;;/q+2;;;;;;;; |
InChI Key |
SMEGKKGTUKDNCV-UHFFFAOYSA-N |
Canonical SMILES |
O=[Cu].O=[Cu].O=[Cu].Cl.Cl.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















